molecular formula C14H23NO3 B2565323 tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate CAS No. 2168870-40-2

tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate

Cat. No.: B2565323
CAS No.: 2168870-40-2
M. Wt: 253.342
InChI Key: ACQHHXXCXSDMLQ-UHFFFAOYSA-N
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Description

tert-Butyl N-{7-oxospiro[35]nonan-2-yl}carbamate is a synthetic organic compound with the molecular formula C14H23NO3 It is characterized by a spirocyclic structure, which includes a nonane ring fused to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Spirocyclic ketone and tert-butyl isocyanate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.

    Catalysts and Solvents: Common solvents used in this reaction include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{2-oxospiro[3.5]nonan-7-yl}carbamate
  • tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate

Uniqueness

This compound is unique due to its specific spirocyclic structure and the position of the carbamate group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

tert-butyl N-(7-oxospiro[3.5]nonan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-8-14(9-10)6-4-11(16)5-7-14/h10H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQHHXXCXSDMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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